Enhanced Lipophilicity (LogP) of 4,4'-Dichloro Derivative Relative to Unsubstituted Benzhydrylamine
The introduction of two para-chloro substituents significantly increases the lipophilicity of the benzhydrylamine core. The calculated LogP for the hydrochloride salt of 4-chloro-alpha-(4-chlorophenyl)benzenemethanamine is 4.46 . This value is substantially higher than the estimated LogP for unsubstituted benzhydrylamine (approx. 2.8-3.0), based on class-level data and computational predictions. This 1.5-1.7 unit increase in LogP corresponds to a 30-50 fold increase in partition coefficient (P), directly impacting membrane permeability and tissue distribution in biological systems . This differentiation is critical when selecting a building block for designing compounds intended to cross the blood-brain barrier or interact with intracellular targets.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.46 (for hydrochloride salt) |
| Comparator Or Baseline | Benzhydrylamine (CAS 91-00-9), estimated LogP ~2.8-3.0 |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.7 |
| Conditions | Computational prediction (LogP) for target; estimated from class-level data for comparator |
Why This Matters
This quantitative difference in lipophilicity is a primary driver for selecting this specific compound over unsubstituted analogs when designing CNS-penetrant drugs or optimizing ADME properties.
